2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-(4-Fluoroanilino)-6-methyl-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a fluorine atom attached to the aniline ring and a methyl group attached to the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one typically involves the reaction of 4-fluoroaniline with a suitable pyrimidinone precursor. One common method is the nucleophilic substitution reaction where 4-fluoroaniline reacts with a halogenated pyrimidinone under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoroanilino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoroanilino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one, used in various chemical reactions.
2,4-Difluoroaniline: Similar structure with two fluorine atoms, used in the synthesis of different derivatives.
6-Methyl-1H-pyrimidin-4-one: The pyrimidinone core structure without the aniline substitution.
Uniqueness
This compound is unique due to the presence of both a fluorine-substituted aniline and a methyl group on the pyrimidinone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(4-fluoroanilino)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7-6-10(16)15-11(13-7)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJQFXXQBGGDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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